molecular formula C11H14N4O3S B2409407 N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide CAS No. 2188360-93-0

N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide

Cat. No.: B2409407
CAS No.: 2188360-93-0
M. Wt: 282.32
InChI Key: WRJXPFFBFWHPDR-QMMMGPOBSA-N
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Description

N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a cyanoethyl group and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with cyanoethyl and dimethylsulfamoyl groups under controlled conditions. One common method involves the use of cyanoacetylation, where cyanoacetamides are prepared by treating substituted aryl or heteryl amines with alkyl cyanoacetates . This reaction can be carried out under various conditions, including stirring without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the biological system in which it is used. Generally, the compound may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1S)-1-Cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide include other cyanoacetamide derivatives and pyridine-based compounds . These compounds share structural similarities and may have comparable chemical properties and applications.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(1S)-1-cyanoethyl]-6-(dimethylsulfamoyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-8(6-12)14-11(16)9-4-5-10(13-7-9)19(17,18)15(2)3/h4-5,7-8H,1-3H3,(H,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJXPFFBFWHPDR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CN=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=CN=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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